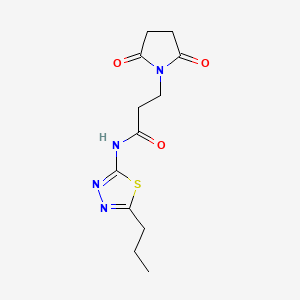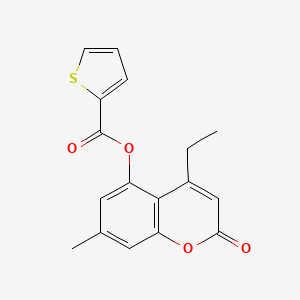
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl thiophene-2-carboxylate
Overview
Description
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl thiophene-2-carboxylate typically involves the reaction of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl chloride with thiophene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the coumarin moiety, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. Researchers are investigating its ability to inhibit the growth of certain bacterial strains and cancer cells .
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent. Its coumarin moiety is known for anticoagulant properties, while the thiophene ring may contribute to anti-inflammatory and analgesic effects .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl thiophene-2-carboxylate involves its interaction with various molecular targets. The coumarin moiety can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, leading to antimicrobial effects. The thiophene ring may interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
- 7-hydroxy-4-methyl-2H-chromen-2-one
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
Uniqueness
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl thiophene-2-carboxylate stands out due to the presence of both ethyl and methyl groups on the coumarin ring, which may enhance its biological activity and chemical reactivity compared to similar compounds. Additionally, the combination of coumarin and thiophene moieties provides a unique scaffold for further chemical modifications .
Properties
IUPAC Name |
(4-ethyl-7-methyl-2-oxochromen-5-yl) thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4S/c1-3-11-9-15(18)20-12-7-10(2)8-13(16(11)12)21-17(19)14-5-4-6-22-14/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZUTXLCNNAIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


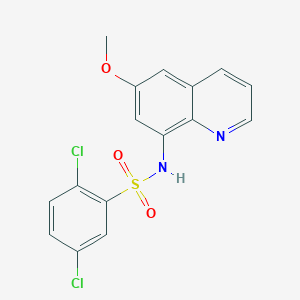
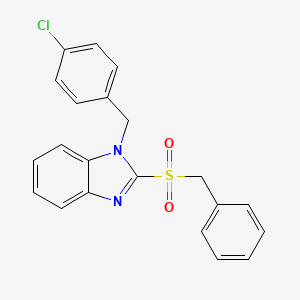
![{[(1E)-6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}thiourea](/img/structure/B3460762.png)
![2-cyano-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3460770.png)
![3-[5-(3-nitrophenyl)-2-furyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B3460774.png)
![2-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B3460781.png)
![2-(4-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B3460785.png)
![2-(2-fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B3460791.png)

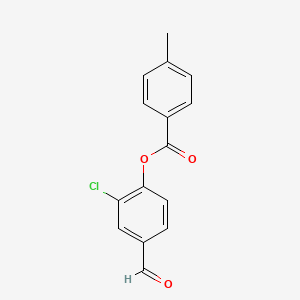
![methyl 2-[(3-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B3460842.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide](/img/structure/B3460849.png)
![2-(4-nitrophenoxy)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3460851.png)
